molecular formula C27H26Cl3N3O2 B4033660 3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride

3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride

Cat. No.: B4033660
M. Wt: 530.9 g/mol
InChI Key: FOGKUANHNLCHIK-UHFFFAOYSA-N
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Description

3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride is a useful research compound. Its molecular formula is C27H26Cl3N3O2 and its molecular weight is 530.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione hydrochloride is 529.109060 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of related compounds offer insight into the broader field of chemical research applications. One such study focused on the hydrothermal synthesis of d10 configuration divalent metal diphenate coordination polymers containing pyridyl-piperazine type ligands, showcasing the structural diversity and luminescent properties of these materials, which are of significant interest for materials science and coordination chemistry (Farnum et al., 2011). Another research explored the oxidation of 1,4-disubstituted 2,6-piperazinediones, revealing potential pathways for chemical modifications and the synthesis of novel compounds (Tanaka et al., 1977).

Pharmacological Intermediates

The compound serves as an intermediate in pharmacological research, with studies detailing its use in the synthesis of various pharmaceuticals. For instance, the paper by Quan (2006) describes the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, highlighting its role as a pharmaceutical intermediate with a total yield of 48.2% and discussing factors influencing the synthesis process (Quan, 2006).

Coordination Chemistry

Research into the coordination chemistry of various ligands with metal centers provides insights into the design and synthesis of new materials with potential applications in catalysis, molecular recognition, and more. A study by Majumder et al. (2016) investigated the coordination chemistry of copper (II) with N,N,O-donor Schiff-base ligands, revealing the influence of different substituents on the formation of complexes with varied nuclearity and magnetic properties (Majumder et al., 2016).

Antimicrobial and Antiviral Activities

The exploration of new chemical entities for antimicrobial and antiviral activities is a crucial area of pharmacological research. For example, a study by Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, demonstrating variable and modest activity against bacteria and fungi (Patel et al., 2011). Similarly, El-Emam et al. (2004) synthesized certain oxadiazoles and oxadiazoline-thiones, assessing their antimicrobial and anti-HIV-1 activity, with some compounds showing significant reduction of viral replication (El-Emam et al., 2004).

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N3O2.ClH/c28-21-12-7-13-22(25(21)29)32-24(33)18-23(27(32)34)30-14-16-31(17-15-30)26(19-8-3-1-4-9-19)20-10-5-2-6-11-20;/h1-13,23,26H,14-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGKUANHNLCHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 2
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3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 3
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3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 4
3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.